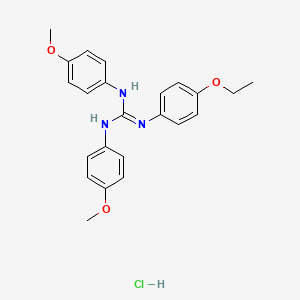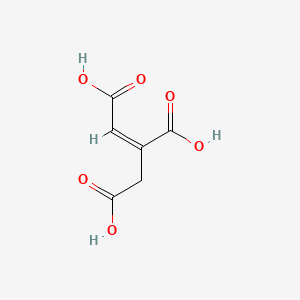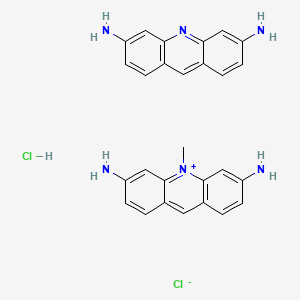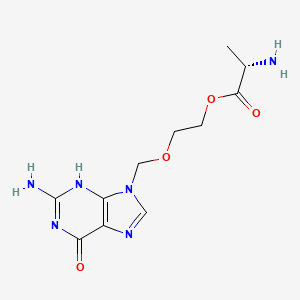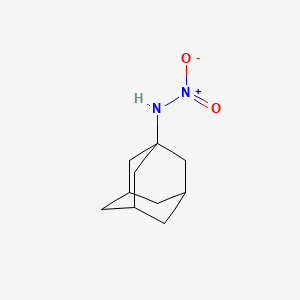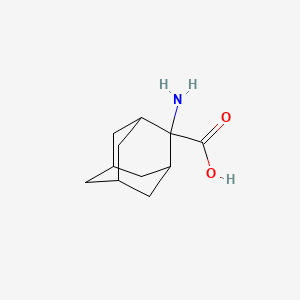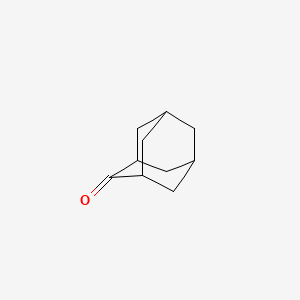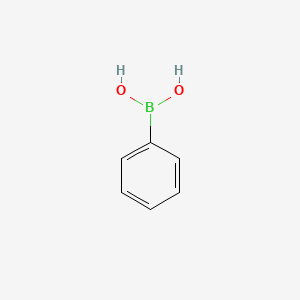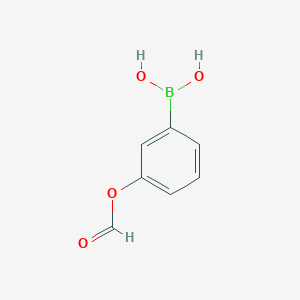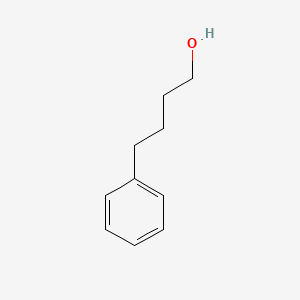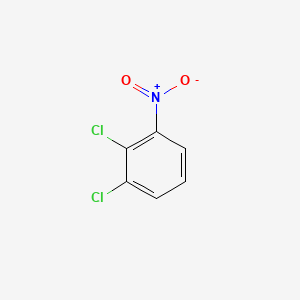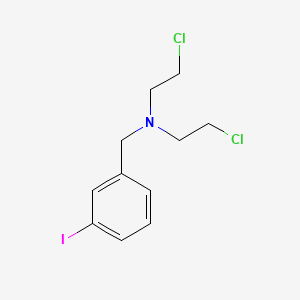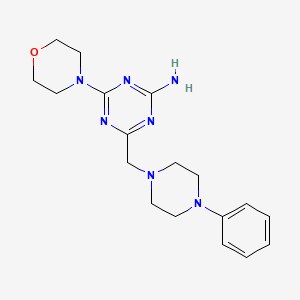
s-Triazine, 2-amino-4-morpholino-6-((4-phenyl-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF48 is a biochemical.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- Antimicrobial and Antituberculosis Agent : s-Triazine derivatives have shown significant antimicrobial and antituberculosis activities. Compounds such as 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines have been synthesized and tested against various bacterial and fungal strains, including Mycobacterium tuberculosis. Some derivatives exhibited comparable potency to standard drugs like ethambutol and pyrazinamide for inhibiting M. tuberculosis at specific minimum inhibitory concentrations (Patel, Kumari, Rajani, & Chikhalia, 2011) (Patel, Kumari, Rajani, & Chikhalia, 2012).
Anticancer Potential
- Anticancer Research : s-Triazine derivatives, including those with morpholino substitution, have been explored for their potential in cancer therapy. These compounds have shown promising results in inhibiting cell proliferation, making them of interest in the development of new antitumor agents (Jain, Jain, Sain, Kishore, & Dwivedi, 2020).
Synthesis and Chemical Properties
- Synthesis and Characterization : Studies on the synthesis of various s-Triazine derivatives, including those with morpholino and piperazinyl groups, have been conducted to understand their chemical properties and potential applications. These studies involve detailed characterization using techniques like NMR, IR, and mass spectroscopy (Collins, Hughes, & Johnson, 2000) (Karimian & Karimi, 2020).
Antimicrobial Studies
- Antimicrobial Agent Development : s-Triazine derivatives have been synthesized and evaluated for their antimicrobial properties, showing potential as agents against various bacterial and fungal strains. This includes research on derivatives like 1,2,4-triazole and 1,3,4-oxadiazole with morpholino and piperazinyl groups (Bektaş et al., 2007) (Chikhalia, Vashi, & Patel, 2009).
Structural Analysis and Modification
- Crystal Structure Analysis : The crystal structures of s-Triazine derivatives have been analyzed, including studies at different temperatures, to understand their molecular arrangement and behavior. This research aids in the refinement of these compounds for specific applications (Perrakis et al., 1996).
properties
CAS RN |
21868-47-3 |
|---|---|
Product Name |
s-Triazine, 2-amino-4-morpholino-6-((4-phenyl-1-piperazinyl)methyl)- |
Molecular Formula |
C18H25N7O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H25N7O/c19-17-20-16(21-18(22-17)25-10-12-26-13-11-25)14-23-6-8-24(9-7-23)15-4-2-1-3-5-15/h1-5H,6-14H2,(H2,19,20,21,22) |
InChI Key |
XOJPBSDJHKZZML-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=C4 |
Appearance |
Solid powder |
Other CAS RN |
21868-47-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AF48; AF 48; AF-48 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



